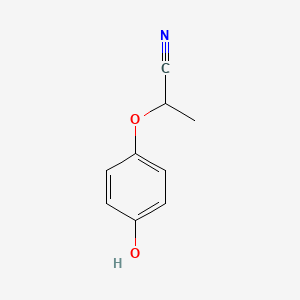

2-(4-Hydroxyphenoxy)propanenitrile

Vue d'ensemble

Description

2-(4-Hydroxyphenoxy)propanenitrile is an organic compound with the molecular formula C9H9NO2 It contains a nitrile group, an aromatic hydroxyl group, and an ether linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(4-Hydroxyphenoxy)propanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyphenol with 2-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Hydroxyphenol+2-BromopropanenitrileK2CO3,DMFthis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Hydroxyphenoxy)propanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium dichromate (K2Cr2O7) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).

Major Products

Oxidation: Quinone derivatives.

Reduction: 2-(4-Hydroxyphenoxy)propanamine.

Substitution: Brominated derivatives of the aromatic ring.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(4-Hydroxyphenoxy)propanenitrile has been explored for its potential as a therapeutic agent. Notably, derivatives of this compound have been synthesized and evaluated for their biological activity. For instance, studies have shown that certain analogues exhibit promising effects in the treatment of neurodegenerative diseases by acting as inhibitors of acetylcholinesterase, which is crucial for managing conditions like Alzheimer's disease .

Case Study: Rivastigmine Derivatives

A recent study synthesized novel rivastigmine derivatives from this compound, demonstrating enhanced potency against acetylcholinesterase with improved pharmacokinetic profiles. The derivatives were characterized using NMR and mass spectrometry, confirming their structural integrity and biological efficacy .

Agricultural Applications

The compound has been identified as an intermediate in the synthesis of herbicides. Its derivatives can be formulated into effective agrochemicals that target specific weeds while minimizing harm to crops. For example, patents have documented the use of phenoxypropionic acid compounds as herbicides, leveraging the structural characteristics of this compound to enhance herbicidal activity .

Case Study: Herbicide Development

Research indicates that formulations containing this compound exhibit selective toxicity against certain weed species, making them valuable in integrated pest management strategies. The efficacy of these formulations was tested in field trials, showing significant reductions in weed biomass without adversely affecting crop yield .

Material Science

In material science, this compound has been utilized to develop polymers with specific thermal and mechanical properties. Its hydroxyl groups facilitate hydrogen bonding, enhancing the material's stability and performance under various conditions.

Case Study: Polymer Synthesis

A study reported the incorporation of this compound into polymer matrices to produce composites with improved tensile strength and thermal resistance. These materials are suitable for applications in packaging and construction industries where durability is essential .

Data Table: Comparative Analysis of Applications

Mécanisme D'action

The mechanism of action of 2-(4-Hydroxyphenoxy)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Hydroxyphenoxy)propanoic acid

- 2-(4-Hydroxyphenoxy)propylamine

- 4-Hydroxyphenylacetonitrile

Uniqueness

2-(4-Hydroxyphenoxy)propanenitrile is unique due to the presence of both a nitrile group and an aromatic hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various applications.

Activité Biologique

2-(4-Hydroxyphenoxy)propanenitrile, also known by its CAS number 343866-65-9, is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and implications for health.

Chemical Structure and Properties

This compound features a hydroxyphenyl moiety linked to a propanenitrile group. The presence of the hydroxy group suggests potential antioxidant properties, while the nitrile group may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antioxidant Activity : Hydroxyphenyl compounds are known for their ability to scavenge free radicals, which can protect cells from oxidative stress.

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.

- Antiproliferative Effects : Certain studies suggest that related compounds can inhibit the growth of cancer cell lines.

Antioxidant Activity

A study examining phenolic compounds found that derivatives similar to this compound demonstrated significant antioxidant capabilities. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage .

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of phenolic compounds against various pathogens. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth . This suggests that this compound could be explored for applications in food preservation or as a therapeutic agent.

Antiproliferative Effects

In vitro studies have indicated that certain phenolic compounds can inhibit the proliferation of cancer cell lines. For example, derivatives related to this compound were evaluated for their effects on colorectal adenocarcinoma cells, revealing dose-dependent antiproliferative activity . This positions the compound as a potential candidate for further cancer research.

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activities of related compounds:

- Colorectal Cancer Study : A study assessed the impact of hydroxytyrosol and its derivatives on human colorectal adenocarcinoma cell lines. Results indicated significant reductions in cell viability at higher concentrations, suggesting potential therapeutic applications .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of phenolic compounds derived from olive oil. The findings demonstrated that these compounds effectively inhibited various bacterial strains, supporting their use in antimicrobial formulations .

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

2-(4-hydroxyphenoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(6-10)12-9-4-2-8(11)3-5-9/h2-5,7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUJCYZNRFJMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442353 | |

| Record name | 2-(4-hydroxyphenoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343866-65-9 | |

| Record name | 2-(4-hydroxyphenoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.